2-Aminothiophene-3-carbothioamide

Description

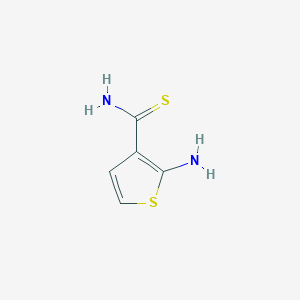

2-Aminothiophene-3-carbothioamide is a sulfur-containing heterocyclic compound characterized by a thiophene ring substituted with an amino group at position 2 and a carbothioamide (-C(=S)NH₂) group at position 2. This scaffold is part of the broader class of 2-aminothiophene derivatives, which are recognized for their pharmacological versatility, including antiproliferative, antimicrobial, and anti-inflammatory activities .

Properties

Molecular Formula |

C5H6N2S2 |

|---|---|

Molecular Weight |

158.2 g/mol |

IUPAC Name |

2-aminothiophene-3-carbothioamide |

InChI |

InChI=1S/C5H6N2S2/c6-4(8)3-1-2-9-5(3)7/h1-2H,7H2,(H2,6,8) |

InChI Key |

QLLVRRNCZWEQBI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1C(=S)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminothiophene-3-carbothioamide can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base . This method is known for its simplicity and efficiency.

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Gewald reaction. The reaction conditions are optimized to ensure high yield and purity of the product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Aminothiophene-3-carbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the carbothioamide group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-Aminothiophene-3-carbothioamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antiviral properties, making it a candidate for drug development.

Medicine: It is investigated for its potential use in treating diseases such as cancer and infections.

Industry: The compound is used in the production of dyes, agrochemicals, and materials with electronic properties

Mechanism of Action

The mechanism of action of 2-aminothiophene-3-carbothioamide involves its interaction with various molecular targets. The amino and carbothioamide groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The biological activity of 2-aminothiophene derivatives is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis with key analogs:

Table 1: Structural Features and Pharmacological Profiles of 2-Aminothiophene Derivatives

Pharmacological Activity Comparison

Antiproliferative Activity

- This compound: Exhibits moderate antiproliferative activity against human cancer cell lines (IC₅₀ ~25 μM), likely due to thioamide-mediated interference with kinase signaling pathways .

- 6CN (Carbonitrile analog) : Shows higher potency (IC₅₀ ~10 μM) against pancreatic cancer cells, attributed to the electron-withdrawing nitrile group enhancing DNA intercalation .

Antimicrobial and Antioxidant Profiles

- Ethyl 2-(2-cyano-3-phenylacrylamido) derivatives: Demonstrated 85% inhibition of DPPH radicals at 50 μM, outperforming carbothioamide analogs in antioxidant assays .

- Asiri et al. derivatives : Achieved 99% inhibition of E. coli at 16 μg/mL, highlighting the role of cyclic substituents in disrupting bacterial membranes .

Physicochemical Properties

- Solubility : Carbothioamide derivatives exhibit higher aqueous solubility than carbonitrile analogs due to the hydrophilic thioamide group.

- Stability: Carboxylic acid amide analogs (e.g., 2-(2-Cl-acetylamino) derivatives) show superior thermal stability (>200°C), making them suitable for formulation .

Mechanistic Insights

- Carbothioamide vs. Carbonitrile : The thioamide group’s sulfur atom facilitates stronger hydrogen bonding with biological targets, whereas the nitrile group’s electron-deficient nature enhances electrophilic interactions .

- Ester vs. Amide Derivatives : Ester groups improve membrane permeability, while amide derivatives prioritize target specificity through hydrogen-bond networks .

Q & A

Q. What are the standard synthetic routes for 2-Aminothiophene-3-carbothioamide and its derivatives?

Answer: The compound is typically synthesized via Knoevenagel condensation followed by sulfur-mediated cyclization. For example, thiophene carboxamide derivatives can be prepared by reacting cyanoacetamide with ketones (e.g., cyclopentanone) under reflux conditions, followed by cyclization with elemental sulfur . Key intermediates are characterized using IR, NMR, and LC-MS to confirm structural integrity .

Q. How are structural and purity analyses performed for this compound?

Answer:

- Spectroscopic methods :

- 1H/13C NMR identifies functional groups and substitution patterns (e.g., shifts at δ 6.8–7.2 ppm for aromatic protons) .

- IR confirms carbonyl (C=O, ~1650 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .

- Chromatography : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) ensures purity (>95%) .

Q. What are the recommended storage conditions and solubility profiles?

Answer:

- Storage : Dry, inert atmosphere (argon/nitrogen) at –20°C to prevent degradation .

- Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Pre-dissolution in DMSO is advised for biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound analogs?

Answer:

- Catalytic systems : Use anhydrous conditions and acid catalysts (e.g., HCl) to accelerate condensation steps, achieving yields >75% .

- Temperature control : Cyclization at 80–100°C minimizes side products (e.g., dimerization) .

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or preparative HPLC resolves structurally similar impurities .

Q. What strategies address contradictory bioactivity data in antibacterial studies?

Answer:

- Structural-activity relationships (SAR) : Compare substituent effects; e.g., phenyl groups at position 4 enhance activity against E. coli (MIC: 2 µg/mL), while carboxamide groups reduce potency .

- Mechanistic studies : Use fluorescence quenching to assess binding to bacterial targets (e.g., type IV pili) .

- Data normalization : Include positive controls (e.g., ciprofloxacin) and standardized broth microdilution assays to minimize variability .

Q. How do electronic and steric effects influence the compound’s reactivity in derivatization?

Answer:

- Electronic effects : Electron-withdrawing groups (e.g., –CN) at position 3 increase electrophilicity, facilitating nucleophilic substitution (e.g., amidation) .

- Steric hindrance : Bulky substituents (e.g., cyclohexyl) at position 2 reduce reaction rates in acylation steps, requiring longer reaction times (24–48 hrs) .

Q. What computational methods validate the compound’s interaction with biological targets?

Answer:

- Docking simulations : AutoDock Vina models binding to P. aeruginosa pilus assembly proteins (binding energy: –9.2 kcal/mol) .

- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.